molecular formula C18H17NO4 B2722762 1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1501661-75-1

1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B2722762
CAS RN: 1501661-75-1
M. Wt: 311.337
InChI Key: VWRJNMFBBDNRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound that is part of the class of compounds known as N-substituted 3-pyrrolines . It is also known as N-benzyloxycarbonyl 3-pyrroline . The empirical formula of this compound is C12H13NO2 .


Synthesis Analysis

The synthesis of this compound involves the highly regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones . The hydride reduction of the resulting 2-phospho-4-oxopiperidine proceeds with high diastereofacial preference using NaBH4 . In the last step, the cleavage of N-Cbz group under hydrogenolysis followed by the hydrolysis of the phosphonate or phosphinate functionalities, leads to the target cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic acids, respectively .


Chemical Reactions Analysis

The compound is involved in the thermolysin-catalysed condensation reaction of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester . This reaction involves consecutive reactions of Z-L-Asp and L-Phe-OMe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step .

Scientific Research Applications

NMDA Receptor Antagonists

Research by Carling et al. (1992) on 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, which are structurally related to 1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has demonstrated their potential as in vitro antagonists at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, showed varying potency based on conformational effects and substitutions at the 4-position, highlighting the importance of correctly positioned hydrogen-bond-accepting groups for binding to the receptor. This study suggests the relevance of such compounds in neurological research and potential therapeutic applications (Carling et al., 1992).

Synthesis and Stereochemistry

Huber and Seebach (1987) described the synthesis of tetrahydroisoquinolines by diastereoselective alkylation, including methods relevant to the production of compounds related to this compound. This work contributes to the broader field of organic synthesis, offering a pathway to enantiomerically pure tetrahydroisoquinolines and highlighting the potential for the development of novel pharmaceuticals and chemicals (Huber & Seebach, 1987).

Methodologies in Organic Synthesis

Schuster, Lázár, and Fülöp (2010) explored the three-component reactions involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, leading to the synthesis of 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. This research underlines innovative approaches in organic synthesis, enabling the creation of complex molecules for various scientific applications (Schuster et al., 2010).

Peptide Synthesis and Structural Analysis

Cerrini et al. (1979) investigated the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, demonstrating the utility of these compounds in the study of peptides and proteins. This research provides insights into the structural characteristics of peptides incorporating constrained amino acids, which could influence the design of peptide-based therapeutics (Cerrini et al., 1979).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl 4-Oxo-1-piperidinecarboxylate, indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, mist, or vapor, avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Peptides and peptide-based compounds like 1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid have shown wide applications in medicine and biotechnology and have risen in prominence as potential drugs of the future . The study of peptides and protein-based biomaterials is of interest in itself because it probes and advances basic understanding of how natural biomaterials are constructed and used in biology .

properties

IUPAC Name

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)15-10-11-19(16-9-5-4-8-14(15)16)18(22)23-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRJNMFBBDNRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.